molecular formula C14H15N B1311873 3-(1-Naphthyl)pyrrolidine

3-(1-Naphthyl)pyrrolidine

Cat. No.: B1311873
M. Wt: 197.27 g/mol
InChI Key: KTMCVZGLGDBGJZ-UHFFFAOYSA-N
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Description

3-Naphthalen-1-yl-pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Naphthalen-1-yl-pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine. One common method is the condensation reaction between 1-naphthaldehyde and pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of 3-Naphthalen-1-yl-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Naphthalen-1-yl-pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1-yl-pyrrolidin-2-one.

    Reduction: Reduction reactions can convert the naphthalene moiety to a dihydronaphthalene derivative.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Naphthalen-1-yl-pyrrolidin-2-one.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

3-Naphthalen-1-yl-pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yl-pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Naphthalen-1-yl-pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-naphthalen-1-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-7,12,15H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMCVZGLGDBGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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